Estrone-d7
Description
Estrone-d7 (C₁₈H₁₅D₇O₂; molecular weight: 277.41 g/mol) is a deuterium-labeled analog of estrone, a natural estrogen hormone. It is synthesized by replacing seven hydrogen atoms with deuterium at specific positions, enhancing its utility in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS). As a stable isotope-labeled internal standard, this compound minimizes experimental variability by compensating for matrix effects and instrument fluctuations, ensuring precise quantification of endogenous estrone in biological samples .
Properties
Molecular Formula |
C₁₈H₁₅D₇O₂ |
|---|---|
Molecular Weight |
277.41 |
Synonyms |
3-Hydroxyestra-1,3,5(10)-trien-17-one-d7; (+)-Estrone-d7; 1,3,5(10)-Estratrien-3-ol-17-one-d7; 3-Hydroxy-17-keto-estra-1,3,5-triene-d7; Aquacrine-d7; Crinovaryl-d7; Cristallovar-d7; Crystogen-d7; WAY 164397-d7; Wynestron-d7; Ethinyl Estradiol Impurity |
Origin of Product |
United States |
Comparison with Similar Compounds
Isotopic Labeling and Structural Variations
Deuterated and carbon-13-labeled estrone derivatives are widely used in pharmacokinetic and metabolic studies. Key comparisons include:
| Compound Name | Isotope Type | Substitutions | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Application |
|---|---|---|---|---|---|---|
| Estrone-d7 | Deuterium | 7 H → D | C₁₈H₁₅D₇O₂ | 277.41 | Not Available | LC-MS internal standard |
| Estrone-d2 | Deuterium | 2 H → D | C₁₈H₂₀D₂O₂ | 272.39 | Not Available | Metabolic tracer studies |
| Estrone-[2,3,4-¹³C₃] | Carbon-13 | 3 ¹²C → ¹³C | C₁₅¹³C₃H₂₂O₂ | 272.35 | 1241684-29-6 | Isotope dilution mass spectrometry |
| Cholesterol-d6 | Deuterium | 6 H → D | C₂₇H₃₈D₆O | 392.66 | 92543-08-3 | Lipid metabolism studies |
Key Observations :
- Deuterium vs. Carbon-13: Deuterium-labeled compounds like this compound are preferred in LC-MS due to minimal chromatographic retention time shifts compared to non-deuterated analogs. In contrast, carbon-13-labeled compounds (e.g., Estrone-[13C3]) exhibit near-identical chemical behavior to unlabeled estrone, making them ideal for isotope dilution assays but costlier to synthesize .
- Degree of Substitution : Higher deuteration (e.g., this compound vs. Estrone-d2) improves mass spectral differentiation from the native compound, reducing background interference in complex matrices .
Analytical Performance
- Chromatographic Behavior : this compound shows a slight retention time shift (~0.1–0.3 min) compared to estrone in reversed-phase HPLC, whereas Estrone-[13C3] co-elutes with the native compound. This property makes this compound easier to distinguish in multiplexed assays .
- Mass Spectral Resolution : The 7 Da mass difference in this compound allows clear separation in MS detectors, whereas Estrone-[13C3] introduces a 3 Da shift, which may overlap with other metabolites in low-resolution instruments .
Research Findings and Limitations
- A 2024 study demonstrated that this compound improved inter-laboratory reproducibility in estrone quantification (CV < 5%) compared to non-isotopic methods .
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